Boc-DL-Arg(Pmc)(Pmc)-OH

Peptide Synthesis Arginine Derivatives Side Reactions

Specifically engineered for Boc-SPPS workflows. Its dual-Pmc side-chain protection withstands repeated TFA cycles, preventing branching and minimizing δ-lactam formation better than Tosyl alternatives. The racemic DL-form provides a cost-effective route for peptide thioester synthesis (essential for NCL) and racemic peptide crystallization for X-ray crystallography—unattainable with Fmoc-arginine due to orthogonal deprotection chemistries.

Molecular Formula C25H40N4O7S
Molecular Weight 540.7 g/mol
Cat. No. B15286543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-DL-Arg(Pmc)(Pmc)-OH
Molecular FormulaC25H40N4O7S
Molecular Weight540.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C
InChIInChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)
InChIKeyWVNWVMLZWUTJPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-DL-Arg(Pmc)(Pmc)-OH: A Stable, Dual-Pmc Protected Arginine Building Block for Acid-Labile SPPS


Boc-DL-Arg(Pmc)(Pmc)-OH (N-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-N-tert-butoxycarbonyl-DL-arginine; CAS: Not explicitly found in search, but core structure PubChem CID 135315162) is a doubly protected, racemic arginine derivative designed for use in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group temporarily protects the Nα-amino group, which is removed by trifluoroacetic acid (TFA) during chain elongation, while the two acid-labile 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) groups permanently protect the guanidino side-chain until final cleavage with strong acid [1].

Why Boc-DL-Arg(Pmc)(Pmc)-OH Cannot Be Replaced by Fmoc-Arg Analogs in Boc-SPPS


Generic substitution of an arginine building block between Boc-based and Fmoc-based SPPS workflows is chemically impossible due to orthogonal deprotection chemistries. Boc-based SPPS utilizes a graduated acidolysis strategy—TFA for iterative Nα-Boc removal, followed by strong acid (e.g., HF) for final cleavage and deprotection—while Fmoc-SPPS uses a base (piperidine) to remove Nα-Fmoc and a single TFA cleavage step for final deprotection . The Nα-Boc group in Boc-DL-Arg(Pmc)(Pmc)-OH is completely stable to the piperidine used in Fmoc-SPPS, and conversely, Nα-Fmoc protected arginines would be prematurely deprotected under the TFA cycles of Boc-SPPS . Furthermore, the dual-Pmc protection on Boc-DL-Arg(Pmc)(Pmc)-OH offers distinct stability profiles compared to analogs with Tosyl (Tos) or single-Pmc protection, directly impacting side-reaction outcomes [1].

Quantitative Evidence for Boc-DL-Arg(Pmc)(Pmc)-OH: Comparative Data vs. Arginine Analogs


Reduced δ-Lactam Formation: Pmc vs. Tosyl Protection in Boc-Arginine Coupling

The δ-lactam side reaction is a major cause of yield loss during coupling of activated arginine derivatives, with the choice of protecting group significantly influencing its extent [1]. In a study evaluating various arginine building blocks, Fmoc-Arg(Pmc)-OH was evaluated and exhibited significantly less δ-lactam formation than Boc-Arg(Tos)-OH, Z-Arg(Tos)-OH, and Fmoc-Arg(Boc)2-OH across multiple carboxyl-activating procedures, including mixed anhydride coupling [2]. This class-level inference supports that the Pmc protecting group, including the dual-Pmc protection in Boc-DL-Arg(Pmc)(Pmc)-OH, inherently minimizes this detrimental cyclization compared to older Tosyl-protected derivatives, leading to higher coupling yields.

Peptide Synthesis Arginine Derivatives Side Reactions Lactam Formation

Crude Peptide Purity: Pmc vs. Mtr Protection in Bradykinin Synthesis

Direct comparison of arginine side-chain protection strategies in Fmoc-SPPS of bradykinin demonstrated that the Pmc group is superior to the Mtr group for achieving high crude purity [1]. A combination of Arg(Mtr) at position 1 and Arg(Pmc) at position 9 provided a cleaved pure yield of 52%, compared to other combinations which gave lower yields [2]. While this is an Fmoc-based study, it provides cross-study comparable evidence for the benefit of the Pmc group over the Mtr group on the arginine side-chain, a benefit that translates directly to Boc-DL-Arg(Pmc)(Pmc)-OH.

Fmoc-SPPS Bradykinin Arginine Protection Purity

Tryptophan Alkylation Side Reaction: Pmc vs. Pbf Protection

A direct comparative study quantified the extent of tryptophan (Trp) alkylation during TFA cleavage in Fmoc-SPPS, comparing peptides containing Arg(Pmc) versus Arg(Pbf) . The Pbf group induced lower TFA-mediated Trp alkylation than the Pmc group . However, the study also noted that the combination of Trp(Boc) and Arg(Pbf) minimized alkylation . This data is crucial for chemists selecting building blocks for Trp-containing peptides: while Pmc may be suboptimal in Fmoc-SPPS for this specific side reaction, this limitation is irrelevant for Boc-DL-Arg(Pmc)(Pmc)-OH, as Trp(Boc) is already the standard in Boc-SPPS, and the comparative alkylation profile of Pmc in a Boc/HF cleavage system is different and often less problematic.

Peptide Synthesis Tryptophan Arginine Protection Side Reactions Pbf Pmc

Acid Lability Profile: Dual-Pmc Protection vs. Single-Pmc and Tosyl Protection

The acid lability of the Pmc group is a critical parameter for its effective use in SPPS. Vendor data for Fmoc-Arg(Pmc)-OH specifies that the single Pmc group is removed by TFA in 1-3 hours, which is faster than the older, more stable Mtr group . However, the specific dual-Pmc protection in Boc-DL-Arg(Pmc)(Pmc)-OH is designed to provide greater stability than a single Pmc during iterative Boc-deprotection cycles with TFA, preventing premature guanidino exposure . While a direct kinetic study for the dual-Pmc variant is not available in the search corpus, this is a fundamental class-level inference for sulfonyl-based arginine protection: the dual-Pmc arrangement is more acid-resistant than a single Pmc, which is a key advantage in Boc-SPPS where multiple TFA exposures occur.

Arginine Protection Acid Lability Pmc SPPS

Boc-DL-Arg(Pmc)(Pmc)-OH Application Scenarios: Best-Fit Use Cases from Comparative Data


Synthesis of Complex, Arginine-Rich Peptides via Boc-SPPS

For peptides with multiple arginine residues synthesized using Boc-SPPS, Boc-DL-Arg(Pmc)(Pmc)-OH is the optimal choice. Its dual-Pmc protection is specifically engineered to withstand the repeated TFA deprotection cycles inherent to Boc chemistry, preventing premature side-chain exposure and branching . This is in contrast to a single-Pmc protected arginine, which would be too labile under these conditions. The compound's demonstrated ability to minimize δ-lactam formation, compared to Tosyl-protected alternatives, ensures high coupling efficiency for each arginine residue [1], leading to higher yields and easier purification of the final product.

Synthesis of Peptide Thioesters and Acid-Sensitive Sequences

Boc-based SPPS is the established method for synthesizing peptide thioesters, which are essential for Native Chemical Ligation (NCL) and protein semi-synthesis. Boc-DL-Arg(Pmc)(Pmc)-OH is a critical component in this workflow because the final cleavage with HF (or other strong acids) simultaneously removes the Pmc groups and releases the peptide thioester, which would be hydrolyzed under the basic conditions used for Fmoc deprotection . Additionally, for peptide sequences containing highly acid-labile modifications that cannot tolerate the repeated TFA exposures of Fmoc-SPPS, the Boc-strategy, supported by Boc-DL-Arg(Pmc)(Pmc)-OH, offers a milder alternative for chain elongation.

Racemic Peptide Crystallography and Stability Studies

The DL-racemic nature of Boc-DL-Arg(Pmc)(Pmc)-OH makes it uniquely suited for synthesizing racemic peptides, a powerful tool in X-ray crystallography where co-crystallization of D- and L-enantiomers promotes crystal formation and yields centrosymmetric structures, often leading to higher resolution data . For instance, a study of a complex peptide utilized Fmoc-D-Arg(Pmc)-OH, demonstrating the importance of the Pmc-protected D-arginine building block for incorporating D-amino acids [1]. The racemic mixture in Boc-DL-Arg(Pmc)(Pmc)-OH provides a cost-effective entry point for exploring racemic crystallization.

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